4-[2-(2-Bromoethoxy)ethoxy]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione
Description
4-[2-(2-Bromoethoxy)ethoxy]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione is a synthetic compound featuring an isoindoline-1,3-dione core substituted with a 2,6-dioxopiperidin-3-yl group and a brominated polyethylene glycol (PEG)-like chain. The bromine atom at the terminal ethoxy group enhances its reactivity as a leaving group, making it a versatile intermediate for further functionalization, particularly in PROTAC (Proteolysis Targeting Chimera) synthesis . Its molecular structure combines the E3 ligase-binding properties of the dioxopiperidine moiety with a flexible linker, enabling targeted protein degradation applications .
Properties
Molecular Formula |
C17H17BrN2O6 |
|---|---|
Molecular Weight |
425.2 g/mol |
IUPAC Name |
4-[2-(2-bromoethoxy)ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H17BrN2O6/c18-6-7-25-8-9-26-12-3-1-2-10-14(12)17(24)20(16(10)23)11-4-5-13(21)19-15(11)22/h1-3,11H,4-9H2,(H,19,21,22) |
InChI Key |
WPXSEFJEWJKIPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Bromoethoxy)ethoxy]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione typically involves multiple steps. One common route starts with the bromination of ethylene glycol to produce 2-bromoethanol. This intermediate is then reacted with ethylene oxide to form 2-(2-bromoethoxy)ethanol. The next step involves the reaction of this intermediate with phthalic anhydride to form the isoindoline-dione core. Finally, the piperidyl group is introduced through a nucleophilic substitution reaction with 2,6-dioxopiperidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Bromoethoxy)ethoxy]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the bromoethoxy chain can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, particularly involving the piperidyl and isoindoline-dione moieties.
Hydrolysis: The ester linkages in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azidoethoxy derivative, while hydrolysis would produce the corresponding carboxylic acids and alcohols.
Scientific Research Applications
4-[2-(2-Bromoethoxy)ethoxy]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound can be used as a probe to study biological processes, including enzyme activity and protein interactions.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(2-Bromoethoxy)ethoxy]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The brominated ethoxy chain and the piperidyl-substituted isoindoline-dione core can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Modifications
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
4-[2-(2-Bromoethoxy)ethoxy]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, highlighting its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHBrNO
- Molecular Weight : 404.27 g/mol
- CAS Number : 2940934-67-6
- Synonyms : N-[2-[2-(2-bromoethoxy)ethoxy]ethyl]-2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindoline
Structural Features
This compound features a piperidine ring and isoindoline moiety, which are often associated with various biological activities. The presence of the bromoethoxy group may enhance lipophilicity and cellular permeability.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Mechanism of Action : It has been suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals (e.g., PI3K/Akt pathway).
- Case Study : In vitro tests showed that the compound reduced the viability of various cancer cell lines, including breast and lung cancer cells, by over 50% at concentrations ranging from 10 to 50 µM over 48 hours .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against several bacterial strains:
- Activity Spectrum : Effective against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 8 to 32 µg/mL for different strains, indicating moderate potency compared to standard antibiotics .
Neuroprotective Effects
Research indicates potential neuroprotective effects attributed to the compound's ability to modulate oxidative stress:
- Oxidative Stress Modulation : The compound was shown to reduce reactive oxygen species (ROS) levels in neuronal cell cultures exposed to neurotoxic agents.
- Case Study : In a model of neurodegeneration, treatment with the compound improved cell survival rates by approximately 40% compared to untreated controls .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in tumor cells.
- Antioxidant Activity : Scavenging free radicals and enhancing cellular antioxidant defenses.
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in cancer cell metabolism.
Table 1: Biological Activity Summary
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Antitumor | >50% viability reduction | Apoptosis induction |
| Antimicrobial | MIC: 8–32 µg/mL | Bacterial growth inhibition |
| Neuroprotective | +40% cell survival | Oxidative stress modulation |
Table 2: Case Studies Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
